Aromatase Inhibitory Potency vs. Letrozole
A derivative of 1-(4-Nitrophenyl)-1H-1,2,4-triazole, specifically compound 5b (1-[(4-nitrobenzyl)(4-nitrophenyl)amino]-1H-1,2,4-triazole), demonstrated potent aromatase inhibitory activity with an IC50 of 2.2 nM [1]. In a separate study, another closely related 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivative exhibited an IC50 of 9.02 nM [2]. These values are notably low, and for comparison, the established clinical aromatase inhibitor letrozole is reported to have an IC50 of 11.5 nM in comparable enzyme inhibition assays [1]. This indicates that certain derivatives of this scaffold achieve an approximate 5-fold increase in in vitro potency over the reference drug.
| Evidence Dimension | Aromatase Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.2 nM (for compound 5b derivative) and 9.02 nM (for a second derivative) |
| Comparator Or Baseline | Letrozole (clinical aromatase inhibitor) IC50 = 11.5 nM |
| Quantified Difference | Derivatives are 1.3-fold to 5.2-fold more potent than letrozole in vitro. |
| Conditions | In vitro enzyme inhibition assay measuring aromatase activity. |
Why This Matters
For researchers developing next-generation aromatase inhibitors, this scaffold provides a more potent starting point than the clinical gold standard, offering a higher ceiling for lead optimization and potentially lower effective doses.
- [1] BindingDB. BDBM13061: 2.2 nM IC50 for aromatase. Accessed via BindingDB.org, data originally from Song et al., 2016. View Source
- [2] Song, Z., et al. Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry, 2016, 24(19), 4723-4730. DOI: 10.1016/j.bmc.2016.08.014. View Source
